molecular formula C8H9ClIN3O B1387293 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine CAS No. 1171527-49-3

4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine

Cat. No.: B1387293
CAS No.: 1171527-49-3
M. Wt: 325.53 g/mol
InChI Key: VMRBICMFDRFBSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine is a chemical compound characterized by its unique structure, which includes a pyrimidinyl ring substituted with chlorine and iodine atoms, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine typically involves multiple steps, starting with the preparation of the pyrimidinyl core. One common approach is the reaction of 2,4,5-trichloropyrimidine with iodine and morpholine under controlled conditions. The reaction is usually carried out in a polar aprotic solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine can undergo various chemical reactions, including:

  • Oxidation: The iodine atom can be oxidized to iodate or iodide.

  • Reduction: The chlorine atom can be reduced to form a chloroalkane.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl) are used, often in the presence of a catalyst.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles like sodium azide (NaN3) or potassium iodide (KI) are used, typically in polar aprotic solvents.

Major Products Formed:

  • Oxidation: Iodate or iodide derivatives.

  • Reduction: Chloroalkanes.

  • Substitution: Azides or iodides.

Scientific Research Applications

4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of antiviral and anticancer agents.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

  • 4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine: is structurally similar to other pyrimidinyl compounds, such as 4-(2-chloro-5-iodopyrimidin-4-yl)aniline and 4-(2-chloro-5-iodopyrimidin-4-yl)ethanol.

Uniqueness:

  • The presence of the morpholine ring distinguishes this compound from its analogs, providing unique chemical properties and reactivity.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

4-(2-chloro-5-iodopyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClIN3O/c9-8-11-5-6(10)7(12-8)13-1-3-14-4-2-13/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMRBICMFDRFBSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Reactant of Route 2
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Reactant of Route 3
Reactant of Route 3
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Reactant of Route 4
Reactant of Route 4
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Reactant of Route 5
Reactant of Route 5
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine
Reactant of Route 6
Reactant of Route 6
4-(2-Chloro-5-iodopyrimidin-4-yl)morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.